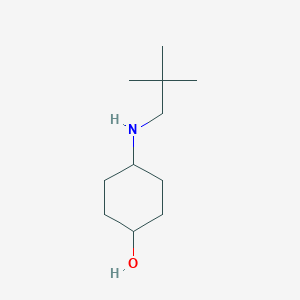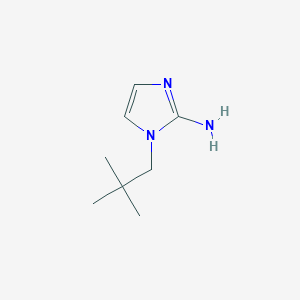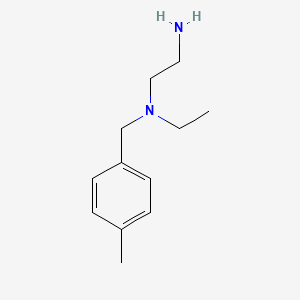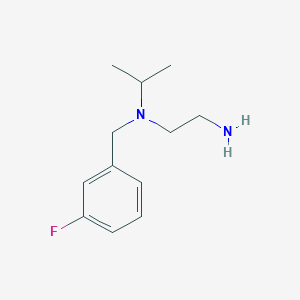
N*1*-Isopropyl-N*1*-pyridin-3-ylmethyl-ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** is a chemical compound with the molecular formula C11H19N3 1-Isopropyl-N1-pyridin-3-ylMethyl-ethane-1,2-diaMine - ChemBK. It is a derivative of ethane-1,2-diamine, featuring an isopropyl group and a pyridin-3-ylmethyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone1-Isopropyl-N1-pyridin-3-ylMethyl-ethane-1,2-diaMine - ChemBK
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from ethane-1,2-diamine. The first step involves the alkylation of ethane-1,2-diamine with an appropriate alkyl halide to introduce the isopropyl group. Subsequently, the pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions typically require alkyl halides and a strong base.
Major Products Formed:
Oxidation can yield compounds such as N-oxides.
Reduction can produce amines with different alkyl groups.
Substitution reactions can result in various derivatives with different substituents on the pyridine ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a ligand in coordination chemistry, interacting with metal ions to form complexes that are studied for their biological activity. Medicine: Industry: Utilized in the production of materials and chemicals that require specific structural features provided by this compound.
Mécanisme D'action
The mechanism by which N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** exerts its effects depends on its specific application. For example, in coordination chemistry, it may act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine:** Similar structure but with a different position of the pyridine ring.
N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine:** Another positional isomer with the pyridine ring at a different position.
Uniqueness: The uniqueness of N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** lies in its specific arrangement of substituents, which can influence its reactivity and interactions with other molecules. This positional variation can lead to different biological and chemical properties compared to its isomers.
Propriétés
IUPAC Name |
N'-propan-2-yl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10(2)14(7-5-12)9-11-4-3-6-13-8-11/h3-4,6,8,10H,5,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGTBXFTZFIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
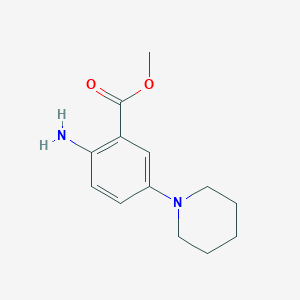
![Methyl 3-amino-4-[(cyclohexylmethyl)amino]benzoate](/img/structure/B7866088.png)
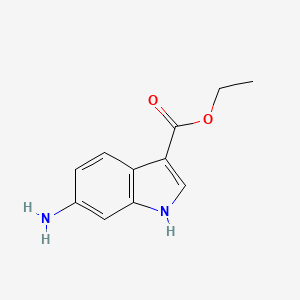
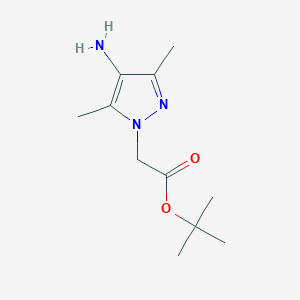
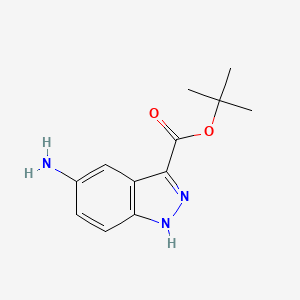
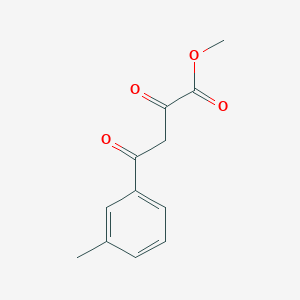
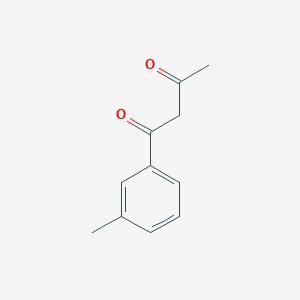
![N-hexylbicyclo[2.2.1]heptan-2-amine](/img/structure/B7866123.png)
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B7866126.png)
